molecular formula C11H14INO2 B15146302 ethyl (2S)-2-amino-3-(4-iodophenyl)propanoate

ethyl (2S)-2-amino-3-(4-iodophenyl)propanoate

Cat. No.: B15146302
M. Wt: 319.14 g/mol
InChI Key: JPGZZQSPPYTPOG-JTQLQIEISA-N
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Description

Ethyl (2S)-2-amino-3-(4-iodophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and an iodinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-amino-3-(4-iodophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and 4-iodoaniline.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between ethyl acetoacetate and 4-iodoaniline under acidic conditions.

    Cyclization: The intermediate undergoes cyclization to form the desired product, this compound. This step may require the use of a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common techniques include:

    Catalytic Hydrogenation: This method involves the use of a hydrogenation catalyst to facilitate the reduction of intermediate compounds.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-(4-iodophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The iodinated phenyl ring can undergo substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation may yield carboxylic acids or ketones.

    Reduction: Reduction can produce primary or secondary amines.

    Substitution: Substitution reactions can result in the formation of various halogenated derivatives.

Scientific Research Applications

Ethyl (2S)-2-amino-3-(4-iodophenyl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2S)-2-amino-3-(4-iodophenyl)propanoate can be compared with other similar compounds, such as:

    Ethyl (2S)-2-amino-3-(4-bromophenyl)propanoate: This compound has a bromine atom instead of iodine, leading to different reactivity and properties.

    Ethyl (2S)-2-amino-3-(4-chlorophenyl)propanoate:

    Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate: The fluorinated derivative exhibits unique properties due to the presence of fluorine.

Properties

Molecular Formula

C11H14INO2

Molecular Weight

319.14 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(4-iodophenyl)propanoate

InChI

InChI=1S/C11H14INO2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1

InChI Key

JPGZZQSPPYTPOG-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)I)N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)I)N

Origin of Product

United States

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